molecular formula C12H9N3 B169949 3-pyrazin-2-yl-1H-indole CAS No. 155440-56-5

3-pyrazin-2-yl-1H-indole

Cat. No.: B169949
CAS No.: 155440-56-5
M. Wt: 195.22 g/mol
InChI Key: CDDJXJDNNZJUME-UHFFFAOYSA-N
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Description

3-Pyrazin-2-yl-1H-indole is a heterocyclic compound that combines the structural features of both indole and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyrazin-2-yl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For the pyrazine moiety, a common approach is the condensation of 1,2-diamines with α-diketones.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrazin-2-yl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoxazinone derivatives.

    Reduction: Reduction reactions can modify the pyrazine ring, leading to different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include singlet oxygen and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 4H-3,1-benzoxazin-4-one derivatives.

    Reduction: Various reduced pyrazine derivatives.

    Substitution: Functionalized indole derivatives with different substituents on the indole ring.

Scientific Research Applications

3-Pyrazin-2-yl-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-pyrazin-2-yl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, while the pyrazine moiety can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole ring structure.

    Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine share the pyrazine ring structure.

Uniqueness: 3-Pyrazin-2-yl-1H-indole is unique due to the combination of both indole and pyrazine rings in a single molecule, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-pyrazin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(7-15-11)12-8-13-5-6-14-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDJXJDNNZJUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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